D-[3-13C]Ribose - 211947-12-5

D-[3-13C]Ribose

Catalog Number: EVT-1460978
CAS Number: 211947-12-5
Molecular Formula: C5H10O5
Molecular Weight: 151.122
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[1-hemi-(3-13C)cystine]oxytocin

Compound Description: [1-hemi-(3-13C)cystine]oxytocin is a diastereoisomer of oxytocin, a peptide hormone, with a 13C-label at the 3-position of the cysteine residue. This compound was used in nuclear magnetic resonance (NMR) studies to investigate its interaction with bovine neurophysin-II []. The research demonstrated that [1-hemi-(3-13C)cystine]oxytocin binds to neurophysin-II and experiences changes in its rotational correlation time upon binding, suggesting the formation of a complex.

[1-hemi-D-(3-13C)cystine]oxytocin

Compound Description: [1-hemi-D-(3-13C)cystine]oxytocin is another diastereoisomer of oxytocin, also containing a 13C-label at the 3-position of the cysteine residue, but with a D-configuration at the cysteine instead of the naturally occurring L-configuration []. This compound, unlike its diastereoisomer, did not show any interaction with bovine neurophysin-II in the same NMR study, highlighting the importance of stereochemistry in molecular recognition.

13CH313COOH (Doubly-labeled acetic acid)

Compound Description: This compound, 13CH313COOH, represents acetic acid with both carbon atoms labeled with the 13C isotope. The production of this doubly-labeled compound from 3-13C-glucose is a signature for the unique hexose catabolism pathway employed by Bifidobacterium species [].

2-[(13)C]methyl-3-furanthiol

Compound Description: This compound is a volatile sulfur-containing furan derivative formed during the Maillard reaction between cysteine and [1-(13)C]-ribose []. The Maillard reaction is a complex series of reactions between sugars and amino acids that occurs upon heating, significantly impacting the flavor and aroma of food.

β-D-ribo and β-D-2-dexoyribofuranosyl nucleosides of pyrido[2,3-d]pyrimidines

Compound Description: These compounds represent a class of novel nucleosides where the sugar moiety, either β-D-ribose or β-D-2-deoxyribose, is linked to a pyrido[2,3-d]pyrimidine scaffold via a glycosidic bond, which can be either an S or N linkage []. The synthesized compounds were evaluated for their antibacterial, antifungal, and antitumor activities.

5-Chloro-5-deoxy-D-ribose

Compound Description: This compound is a halogenated derivative of D-ribose, with a chlorine atom substituting the hydroxyl group at the 5-position. It serves as a substrate for the enzyme 5-chloro-5-deoxy-d-ribose 1-dehydrogenase (SalM) []. SalM catalyzes the oxidation of 5-chloro-5-deoxy-D-ribose to 5-chloro-5-deoxy-d-ribono-γ-lactone, a key step in the biosynthesis of chloroethylmalonyl-CoA, a precursor to the proteasome inhibitor salinosporamide A.

D-ribose-derived Nitrones

Compound Description: These compounds are a class of cyclic nitrogen-containing compounds derived from D-ribose, featuring a nitrone functional group []. The described research focuses on the synthesis of polyhydroxyquinolizidines, nitrogen-containing heterocycles, using D-ribose-derived nitrones as starting materials.

Overview

D-[3-13C]Ribose is a stable isotope-labeled form of ribose, a five-carbon sugar essential in the structure of nucleotides and nucleic acids. The incorporation of the carbon-13 isotope allows for advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, to study metabolic pathways and molecular interactions in biological systems. D-Ribose is crucial in cellular energy production, particularly in the synthesis of adenosine triphosphate, and serves as a precursor for ribonucleotides and deoxyribonucleotides.

Source

D-[3-13C]Ribose can be synthesized through various chemical methods, primarily involving enzymatic and chemical reactions that introduce the carbon-13 label into the ribose molecule. Its applications span across biochemistry, molecular biology, and medical research, particularly in understanding metabolic processes.

Classification

D-[3-13C]Ribose is classified as a carbohydrate, specifically an aldopentose, due to its five carbon atoms and aldehyde functional group. It falls under the category of nucleoside precursors, which are vital for DNA and RNA synthesis.

Synthesis Analysis

Methods

The synthesis of D-[3-13C]Ribose can be achieved through several methodologies:

  1. Chemienzymic Synthesis: This approach combines chemical reactions with enzymatic processes to introduce carbon-13 labels. A series of reactions can yield various isotopomers of D-ribose, allowing for specific labeling at different carbon positions .
  2. Chemical Synthesis: Traditional organic synthesis methods involve multiple steps to construct ribose from simpler precursors, often utilizing protecting groups to manage reactivity during the synthesis process .
  3. Solid Phase Synthesis: This method allows for the incorporation of D-[3-13C]Ribose into nucleic acid building blocks through solid-phase techniques, facilitating the production of labeled nucleotides for research applications .

Technical Details

The chemienzymic method involves five key reactions that can produce 26 out of 32 possible isotopomers of D-ribose with acceptable yields. These reactions may include the use of specific enzymes that catalyze the transformation of precursor molecules into ribose derivatives while incorporating the carbon-13 label effectively .

Molecular Structure Analysis

Structure

D-Ribose has a molecular formula of C₅H₁₀O₅. The structure features a five-membered ring (furanose form) or a straight-chain form (open-chain), with hydroxyl groups attached to each carbon atom except for the aldehyde at C1.

Data

The specific isotopic labeling at C3 results in a molecular structure where one of the carbon atoms (C3) contains the carbon-13 isotope, which can be detected using nuclear magnetic resonance spectroscopy or mass spectrometry.

Chemical Reactions Analysis

Reactions

D-[3-13C]Ribose participates in various biochemical reactions, including:

  1. Phosphorylation: The conversion of ribose into ribonucleoside monophosphates through phosphorylation by kinases.
  2. Glycosylation: Formation of nucleosides by glycosylation reactions involving ribose and nitrogenous bases.
  3. Metabolic Pathways: D-Ribose is involved in the pentose phosphate pathway, contributing to nucleotide synthesis and energy metabolism.

Technical Details

The enzymatic activity assays used to study these reactions often involve monitoring changes in absorbance or product formation over time, allowing researchers to quantify reaction rates and efficiencies .

Mechanism of Action

Process

D-[3-13C]Ribose acts as a substrate in metabolic pathways that lead to ATP production and nucleotide synthesis. It is phosphorylated to form ribose-5-phosphate, which can then enter various biosynthetic pathways leading to nucleotides.

Data

The incorporation of carbon-13 allows researchers to track metabolic fluxes and understand how D-ribose contributes to energy metabolism under different physiological conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: D-[3-13C]Ribose typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar hydroxyl groups.

Chemical Properties

  • Molecular Weight: Approximately 150.13 g/mol for D-ribose.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels and high temperatures.

Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight determination .

Applications

D-[3-13C]Ribose finds extensive use in scientific research:

  1. Metabolic Studies: Used in metabolic flux analysis to study cellular metabolism and energy production.
  2. Nuclear Magnetic Resonance Spectroscopy: Provides insights into molecular dynamics and interactions within biological systems.
  3. Drug Development: Assists in understanding drug mechanisms targeting nucleotide metabolism.
Introduction to Isotopically Labeled D-Ribose

Structural and Functional Significance of D-Ribose in Biochemistry

D-ribose (C₅H₁₀O₅) is a naturally occurring aldopentose that serves as the foundational scaffold for genetic coding molecules (RNA), cellular energy carriers (ATP, NADH), and coenzymes [1] [6]. Its open-chain form features an aldehyde group at C1, while in biological systems, it predominantly exists in cyclic furanose configurations (α and β anomers), which are essential for nucleotide polymerization and macromolecular recognition [8]. The molecule’s C2 and C3 hydroxyl groups confer stereochemical specificity, enabling enzymatic discrimination between ribose and its deoxy counterpart (deoxyribose)—a critical distinction for nucleic acid function [8].

Table 1: Dominant Isoforms of D-Ribose in Aqueous Solution (NMR Data) [1] [7]

IsoformProportion (%)Role in Biopolymers
β-D-Ribopyranose59%Metabolic intermediates
α-D-Ribopyranose20%Solubilization
β-D-Ribofuranose13%RNA backbone, ATP, cofactors
α-D-Ribofuranose7%Kinase substrates
Acyclic aldehyde/hydrate<0.1%Transient reaction intermediates

Ribose’s puckering dynamics—specifically the 3'-endo conformation in RNA—dictate nucleic acid helicity and ligand-binding specificity [1]. The sugar’s phosphorylation at C5 (yielding ribose-5-phosphate) positions it at the metabolic crossroads of the pentose phosphate pathway (PPP), nucleotide biosynthesis, and histidine/tryptophan production [4] [6].

Rationale for Isotopic Labeling in Metabolic and Structural Studies

Carbon-13 labeling enables non-perturbative tracing of molecular fate through complex biochemical networks. D-[3-¹³C]Ribose provides three key analytical advantages:

  • Flux Resolution: In metabolic flux analysis (¹³C-MFA), the C3 position reports on isomer-specific pathways. Ribose-5-phosphate generated via the oxidative PPP (from glucose-6-phosphate) exhibits distinct ¹³C labeling patterns compared to non-oxidative transketolase fluxes, allowing quantification of pathway contributions in cancers and microbial systems [2] [9].
  • Spectral Simplification: In NMR studies, site-selective ¹³C incorporation isolates ¹H-¹³C spin pairs, eliminating scalar coupling artifacts. For histidine and tryptophan side chains, D-[3-¹³C]Ribose selectively enriches His δ2 and Trp δ1 positions—critical probes for tautomerization dynamics and protein folding studies [10].
  • Kinetic Tracking: Dynamic isotopic labeling reveals metabolite turnover rates. The C3 carbon’s position in glycolytic intermediates permits real-time monitoring of ribose phosphorylation and nucleotide synthesis kinetics [9].

Table 2: Applications of ¹³C-Labeled Ribose in Advanced Methodologies

TechniqueParameter MeasuredD-[3-¹³C]Ribose Advantage
¹³C Metabolic Flux AnalysisPPP flux, nucleotide synthesis rateResolves oxidative/non-oxidative routes
HMQC-TOCSY NMRProtein side-chain dynamicsIsolates His δ2/Trp δ1 spins
Mass Isotopomer DistributionGlucose vs. ribose contributionsQuantifies exogenous carbon uptake

Overview of Carbon-13 Labeling Techniques in Monosaccharides

Synthesis of D-[3-¹³C]Ribose employs strategic enzymatic and chemical methods to achieve position-specific enrichment:

  • Chemi-Enzymatic Synthesis: Ribokinase phosphorylates D-[3-¹³C]ribose using ATP, yielding ribose-5-phosphate—a precursor for nucleotide biosynthesis. This method achieves >95% isotopic purity and is scalable for NMR applications [3] [5].
  • Microbial Fermentation: Genetically modified Bacillus subtilis converts ¹³C-glucose to ¹³C-ribulose via gluconate intermediates, followed by isomerization to D-[3-¹³C]ribose. Fermentation titers reach 90 g/L with 200 g/L glucose input, though positional specificity requires downstream purification [1] [4].
  • Hybrid Chemical/Biological: Combining 1-¹³C ribose with 2-¹³C glucose in bacterial cultures boosts His δ2 labeling efficiency to 75%—superior to single-source labeling (37% with ribose alone) [10].

Table 3: Synthesis Approaches for ¹³C-Ribose Isotopomers [3] [10]

IsotopomerSynthetic RouteYieldKey Applications
D-[1-¹³C]RiboseRibose-5-phosphate isomerase88%Glycation studies
D-[3-¹³C]RiboseRibokinase phosphorylation95%Metabolic flux, protein NMR
D-[5-¹³C]RiboseTransketolase reaction76%Nucleotide conformation analysis
Uniformly ¹³CMicrobial fermentation90 g/LComprehensive metabolomics

Challenges include minimizing isotopic dilution (from endogenous pools) and controlling anomeric equilibria during purification. Modern NMR (e.g., ¹H-decoupled ¹³C at 150 MHz) verifies isotopic enrichment and quantifies acyclic/cyclic ratios [7].

Properties

CAS Number

211947-12-5

Product Name

D-[3-13C]Ribose

IUPAC Name

(3R,4R,5R)-(413C)oxane-2,3,4,5-tetrol

Molecular Formula

C5H10O5

Molecular Weight

151.122

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1

InChI Key

SRBFZHDQGSBBOR-BKHMKNEMSA-N

SMILES

C1C(C(C(C(O1)O)O)O)O

Synonyms

Ribose-3-13C; D-(-)-Ribose-3-13C;

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